Gibberellin A4-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O5 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12S)-6-(dideuteriomethylidene)-12-hydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17-,18+,19-/m1/s1/i1D2 |

InChI Key |

RSQSQJNRHICNNH-CANFIAFDSA-N |

Isomeric SMILES |

[2H]C(=C1C[C@]23C[C@H]1CC[C@H]2[C@]45CC[C@@H]([C@]([C@H]4[C@@H]3C(=O)O)(C(=O)O5)C)O)[2H] |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Gibberellin A4-d2

This technical guide provides a comprehensive overview of this compound, a deuterated form of the plant hormone Gibberellin A4. It is intended for professionals in research and development who require detailed information on its chemical properties, applications, and the methodologies for its use.

Introduction

This compound is the deuterium-labeled isotopic analog of Gibberellin A4 (GA4).[][2] Gibberellins are a class of diterpenoid acids that function as crucial plant hormones, regulating a wide array of developmental processes.[3] These include stem elongation, seed germination, dormancy, and flowering.[3] GA4 is one of the most biologically active forms of gibberellins.[3] Due to the presence of deuterium atoms, this compound serves as an excellent internal standard for precise quantification of endogenous Gibberellin A4 in complex biological matrices using mass spectrometry-based techniques.

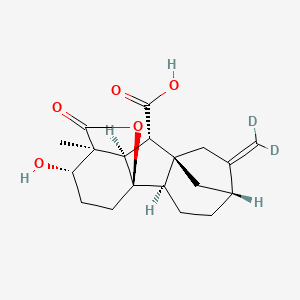

Chemical Identity and Structure

This compound is structurally identical to Gibberellin A4, with the exception of two deuterium atoms replacing two hydrogen atoms on the exocyclic methylene group at the C-8 position. This labeling provides a distinct mass shift, which is essential for its use in isotope dilution analysis.

The chemical structure of this compound is represented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below. This information is critical for analytical method development and experimental design.

| Property | Value | References |

| Molecular Formula | C₁₉H₂₂D₂O₅ | |

| Molecular Weight | 334.41 g/mol | |

| CAS Number | 84693-21-0 | |

| Unlabeled CAS Number | 468-44-0 | |

| Purity | >95% | |

| Appearance | Solid (Typical) | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Biological Role of Gibberellins

Gibberellins play a central role in plant physiology. The general signaling pathway is initiated by the binding of a bioactive gibberellin, such as GA4, to its nuclear receptor, GID1 (GIBBERELLIN INSENSITIVE DWARF1). This binding event promotes the interaction between GID1 and DELLA proteins, which are transcriptional regulators that act as growth repressors. The formation of the GA-GID1-DELLA complex leads to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome. The degradation of DELLA proteins relieves their repression of downstream transcription factors, thereby allowing the expression of gibberellin-responsive genes that drive various growth and developmental processes.

Caption: Simplified Gibberellin signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of endogenous gibberellins in plant tissues by isotope dilution mass spectrometry. Below is a generalized protocol for such an analysis.

Protocol: Quantification of Endogenous Gibberellin A4 in Plant Tissue using LC-MS

1. Sample Preparation and Extraction: a. Homogenize 100-500 mg of fresh plant tissue in liquid nitrogen. b. Extract the homogenized tissue with 5-10 mL of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) at 4°C with continuous shaking for at least 4 hours. c. Spike the extract with a known amount of this compound (e.g., 1-10 ng) to serve as the internal standard. d. Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification and Concentration: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. b. Load the supernatant from step 1e onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove interfering polar compounds. d. Elute the gibberellins with 5 mL of 80% methanol. e. Evaporate the eluate to dryness under a stream of nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot (e.g., 5-10 µL) into an LC-MS/MS system. c. Liquid Chromatography (LC) Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient from 5-95% B over 15-20 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C. d. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).

- Analysis Mode: Multiple Reaction Monitoring (MRM).

- Monitor the precursor-to-product ion transitions for both endogenous Gibberellin A4 and the this compound internal standard.

- Gibberellin A4: e.g., m/z 331.2 -> 143.1

- This compound: e.g., m/z 333.2 -> 145.1

4. Data Analysis: a. Integrate the peak areas for both the endogenous Gibberellin A4 and the this compound internal standard. b. Calculate the concentration of endogenous Gibberellin A4 in the original sample based on the ratio of the peak areas and the known amount of the internal standard added.

References

Synthesis of Deuterated Gibberellins: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis pathways for deuterated gibberellins, crucial tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis. The document outlines the common strategies for deuterium incorporation, purification methodologies, and presents available quantitative data. Detailed experimental protocols, where publicly available, are also included.

Introduction to Deuterated Gibberellins

Gibberellins (GAs) are a large family of diterpenoid plant hormones that regulate various aspects of growth and development. The introduction of deuterium (²H), a stable isotope of hydrogen, into the gibberellin structure creates a valuable tool for researchers. Deuterated gibberellins are chemically almost identical to their natural counterparts but possess a greater mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry (MS). Consequently, they are extensively used in metabolic studies to trace the fate of exogenously applied gibberellins and to elucidate biosynthetic and catabolic pathways. They also serve as ideal internal standards for accurate quantification of endogenous gibberellins by isotope dilution methods.

Synthetic Strategies for Deuterium Labeling

The synthesis of deuterated gibberellins typically involves the introduction of deuterium atoms at specific positions in the molecule. The choice of strategy depends on the desired location and number of deuterium atoms.

Catalytic Reduction of Unsaturated Precursors

One of the most common methods for introducing deuterium is through the catalytic reduction of a double bond using deuterium gas (D₂). This method is particularly useful for synthesizing gibberellins with deuterium atoms in the A-ring. For instance, the synthesis of [³H]Gibberellin A₁ has been achieved through the selective catalytic reduction of gibberellic acid with a mixture of tritium and hydrogen gas. A similar approach can be employed using deuterium gas to produce deuterated GA₁.

General Reaction Scheme:

-

Starting Material: A gibberellin precursor containing a carbon-carbon double bond.

-

Reagents: Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon - Pd/C).

-

Solvent: An inert solvent such as ethyl acetate or methanol.

-

Procedure: The precursor is dissolved in the solvent, the catalyst is added, and the mixture is stirred under an atmosphere of deuterium gas.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the deuterated product.

Isotope Labeling in Ring A of Gibberellin A₂₀

A specific example of targeted deuteration has been reported for gibberellin A₂₀ (GA₂₀). While the full experimental details are not publicly available through current search capabilities, the study by Albone et al. describes the catalytic deuteriogenation of a GA₅-16,17-epoxide-13-acetate intermediate. This process involves a syn-addition of deuterium from the less hindered β-face of the molecule, leading to the incorporation of deuterium at the 1β, 2β, and 3β positions. The study also describes methods for the stereoselective introduction of deuterium at the 2α and 3α positions.

Quantitative Data on Deuterated Gibberellin Synthesis

Quantitative data on the synthesis of deuterated gibberellins, such as reaction yields and isotopic enrichment, are not widely reported in publicly accessible literature. The following table summarizes the available information on the metabolic fate of exogenously applied deuterated gibberellins, which indirectly demonstrates their successful synthesis and application.

| Deuterated Gibberellin | Plant Species | Tissue | % Labeling of Metabolic Pool | Citation |

| [²H₂]GA₂₀ | Eucalyptus globulus | Cambial region | 7% of GA₂₀ pool | [1] |

| 7% of GA₁ pool | [1] | |||

| 58% of GA₂₉ pool | [1] | |||

| [²H]GA₅₃ | Spinacia oleracea | - | Metabolized to [²H]GA₁₉, [²H]GA₄₄, and [²H]GA₂₀ | [2] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the chemical synthesis of deuterated gibberellins are scarce in the readily available scientific literature. The following is a generalized protocol for catalytic deuteration based on common organic chemistry practices.

Protocol: General Catalytic Deuteration of a Gibberellin Precursor

-

Preparation of Reactants:

-

Dissolve the unsaturated gibberellin precursor (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, methanol) in a reaction vessel.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).

-

-

Deuteration Reaction:

-

Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Evacuate the vessel and backfill with deuterium gas (D₂). This process may be repeated to ensure a pure deuterium atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of deuterium gas (a balloon of D₂ is often sufficient for small-scale reactions) until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Carefully vent the excess deuterium gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

-

Purification and Analysis

The purification of synthesized deuterated gibberellins is crucial to remove any unreacted starting material, byproducts, and the catalyst.

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent will depend on the polarity of the specific gibberellin derivative.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and purification of gibberellins. A C18 column is commonly used with a gradient of an aqueous solvent (often containing a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

Analysis of Deuterated Gibberellins:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR can be used to directly observe the deuterium signals. ¹³C NMR can also provide information about the position of deuteration through changes in coupling patterns and chemical shifts.

-

Mass Spectrometry (MS): MS is essential for determining the molecular weight of the deuterated product and for quantifying the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Visualization of Pathways

Gibberellin Biosynthetic Pathway

The following diagram illustrates the major steps in the biosynthesis of gibberellins in higher plants, which provides the foundational structures for deuteration.

Caption: Overview of the gibberellin biosynthetic pathway in higher plants.

Experimental Workflow for Catalytic Deuteration

The following diagram illustrates a typical workflow for the synthesis and purification of a deuterated gibberellin via catalytic reduction.

Caption: General workflow for the synthesis of deuterated gibberellins.

References

A Technical Guide to the Comparative Biological Activity of Gibberellin A4 and Its Deuterated Analog, Gibberellin A4-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellin A4 (GA4) is a potent endogenous plant hormone that plays a pivotal role in regulating various aspects of plant growth and development. Its deuterated analog, Gibberellin A4-d2 (GA4-d2), is widely utilized as an internal standard in mass spectrometry-based quantification of GA4. This practice is predicated on the assumption that the biological activity of the deuterated form is virtually identical to its non-deuterated counterpart. This technical guide delves into the biological activity of GA4, the rationale behind using GA4-d2 as an internal standard, and the theoretical and practical implications of this isotopic substitution on bioactivity. We provide an overview of the gibberellin signaling pathway and detailed protocols for common bioassays used to assess gibberellin activity.

Introduction to Gibberellin A4

Gibberellin A4 (GA4) belongs to the large family of diterpenoid phytohormones known as gibberellins (GAs). GAs are integral to a multitude of physiological processes in plants, including seed germination, stem elongation, leaf expansion, flowering, and fruit development.[1][2] GA4, in particular, is one of the most biologically active gibberellins and exerts its effects by promoting the degradation of DELLA proteins, which are nuclear repressors of growth.[3]

This compound: The Internal Standard

In the field of analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of endogenous compounds in complex biological matrices. This compound is the deuterated form of GA4, where two hydrogen atoms are replaced by deuterium atoms.[] This isotopic labeling renders GA4-d2 chemically identical to GA4 in terms of its interactions with other molecules, but distinguishable by its higher mass.[]

The fundamental assumption when using GA4-d2 as an internal standard is that it behaves identically to endogenous GA4 during extraction, purification, and ionization. This co-elution and co-ionization allows for the correction of any sample loss or matrix effects, leading to highly accurate quantification. This widespread analytical use presupposes that the biological activity of GA4 and GA4-d2 are equivalent.

Comparative Biological Activity: Theoretical Framework

However, it is important to consider the potential for a kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Since deuterium is heavier than hydrogen, the carbon-deuterium bond has a lower vibrational frequency and a higher dissociation energy than a carbon-hydrogen bond. In theory, this could lead to a slightly slower reaction rate if the cleavage of a C-H bond is the rate-limiting step in a metabolic process or in the interaction with the receptor. However, in the context of receptor binding, which is primarily driven by non-covalent interactions, the KIE is generally considered to be negligible.

Quantitative Data Presentation (Hypothetical)

In the absence of direct experimental data, the following table represents the expected outcome of a comparative bioassay, such as a dwarf rice stem elongation assay, for GA4 and GA4-d2. The data would be expected to show no statistically significant difference between the two compounds.

| Concentration (µM) | GA4-induced Stem Elongation (mm ± SD) | GA4-d2-induced Stem Elongation (mm ± SD) |

| 0 (Control) | 2.5 ± 0.4 | 2.6 ± 0.5 |

| 0.01 | 8.2 ± 0.9 | 8.1 ± 1.0 |

| 0.1 | 15.6 ± 1.3 | 15.4 ± 1.5 |

| 1 | 24.1 ± 2.0 | 23.8 ± 2.2 |

| 10 | 25.0 ± 1.9 | 24.7 ± 2.1 |

| EC50 (µM) | ~0.08 | ~0.08 |

Gibberellin Signaling Pathway

The biological effects of GA4 are mediated through a well-characterized signaling pathway. Bioactive GAs, like GA4, bind to the soluble receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1). This binding event induces a conformational change in GID1, promoting its interaction with DELLA proteins, which are transcriptional regulators that act as repressors of plant growth. The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression of GA-responsive genes, leading to various growth and developmental responses.

Caption: A simplified diagram of the gibberellin signaling pathway.

Experimental Protocols

Several well-established bioassays can be used to determine the biological activity of gibberellins.

Dwarf Rice (Oryza sativa) Micro-Drop Bioassay

This assay is highly sensitive and specific for bioactive GAs.

Methodology:

-

Plant Material: Use seeds of a GA-deficient dwarf rice cultivar (e.g., 'Tan-ginbozu').

-

Seed Germination: Surface sterilize seeds and germinate them on moist filter paper in the dark at 30°C for 48 hours.

-

Seedling Preparation: Select uniformly germinated seedlings and place them in a nursery box with moist vermiculite. Grow for 7 days under continuous light at 30°C.

-

Treatment Application: Prepare serial dilutions of GA4 and GA4-d2 in a solution containing a surfactant (e.g., 0.05% Tween 20). Apply a 1 µL droplet of the test solution to the shoot apex of each seedling.

-

Incubation and Measurement: Incubate the treated seedlings for 3-4 days under the same growth conditions. Measure the length of the second leaf sheath.

-

Data Analysis: Plot the increase in the length of the second leaf sheath against the logarithm of the GA concentration to generate dose-response curves and calculate the EC50 values.

Caption: Workflow for the dwarf rice micro-drop bioassay.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is useful for assessing GA activity in a model dicot species.

Methodology:

-

Plant Material: Use seeds of a GA-deficient Arabidopsis mutant (e.g., ga1-3).

-

Seed Sterilization and Plating: Surface sterilize seeds and plate them on half-strength Murashige and Skoog (MS) medium containing various concentrations of GA4 and GA4-d2.

-

Stratification: Cold-treat the plates at 4°C for 3-4 days in the dark to synchronize germination.

-

Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C for 7 days.

-

Measurement: Carefully remove the seedlings and lay them flat. Scan the seedlings and measure the hypocotyl length using image analysis software (e.g., ImageJ).

-

Data Analysis: Plot hypocotyl length against the logarithm of GA concentration to determine the dose-response relationship.

Barley (Hordeum vulgare) Aleurone α-Amylase Induction Assay

This assay measures the GA-induced synthesis and secretion of α-amylase from the aleurone layer of barley grains.

Methodology:

-

Grain Preparation: Cut barley grains in half transversely and discard the half containing the embryo.

-

Sterilization: Surface sterilize the embryoless half-grains.

-

Incubation: Place the half-grains in a sterile flask with incubation buffer (e.g., 20 mM CaCl2, 20 mM sodium succinate buffer, pH 5.2) containing different concentrations of GA4 and GA4-d2. Incubate for 24 hours at 25°C with gentle shaking.

-

Enzyme Assay: Collect the incubation medium. Measure the α-amylase activity in the medium using a suitable substrate, such as the Phadebas Amylase Test or a starch-iodine assay.

-

Data Analysis: Correlate the α-amylase activity with the concentration of the applied gibberellin to assess its biological activity.

Conclusion

The use of this compound as an internal standard for the quantification of Gibberellin A4 is a well-established and validated practice in plant hormone analysis. This relies on the principle that the isotopic labeling does not significantly alter the biological activity of the molecule. While direct comparative studies are not extensively published, the understanding of the gibberellin signaling pathway and the nature of receptor-ligand interactions strongly suggest that the biological activities of GA4 and GA4-d2 are for all practical purposes, identical. The bioassay protocols provided herein offer robust methods for verifying this assumption and for the broader study of gibberellin biology.

References

- 1. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Highly Sensitive and High-Throughput Analysis of Plant Hormones Using MS-Probe Modification and Liquid Chromatography–Tandem Mass Spectrometry: An Application for Hormone Profiling in Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Identification of Bioactive Gibberellins in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a wide array of developmental processes, including seed germination, stem elongation, leaf expansion, flowering, and fruit development. The discovery and identification of bioactive GAs have been pivotal in advancing our understanding of plant physiology and have significant implications for agriculture and the development of plant growth regulators. This technical guide provides an in-depth overview of the discovery of bioactive GAs, their signaling pathways, and detailed methodologies for their identification and quantification. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Discovery of Gibberellins

The story of gibberellins began in the early 20th century with Japanese farmers observing an unusual condition in rice plants, which they called "bakanae" or "foolish seedling" disease.[1] Affected plants grew excessively tall and spindly, and often produced little to no grain.[1] This phenomenon was eventually traced to a fungus, Gibberella fujikuroi.[2] In 1935, Japanese scientist Teijiro Yabuta isolated a crystalline substance from this fungus that could induce the same symptoms in healthy rice seedlings and named it gibberellin.[3] It was later discovered that gibberellins are not exclusive to fungi but are also naturally occurring hormones in plants.[1] To date, over 136 different gibberellins have been identified from plants, fungi, and bacteria, designated as GA1 through GAn in order of their discovery. However, only a small subset of these are biologically active.

The primary bioactive gibberellins in higher plants are GA₁, GA₃, GA₄, and GA₇. These molecules share common structural features that are essential for their biological activity: a hydroxyl group on C-3β, a carboxyl group on C-6, and a lactone bridge between carbons 4 and 10.

The Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal are crucial for eliciting a physiological response. The core of the GA signaling pathway involves a derepression mechanism, where GAs act to remove a repressor of growth-promoting genes.

Key Components of the GA Signaling Pathway:

-

Gibberellin Receptors (GID1): The soluble nuclear proteins GIBBERELLIN INSENSITIVE DWARF1 (GID1) are the primary receptors for gibberellins. In Arabidopsis, there are three functional GID1 orthologs: GID1a, GID1b, and GID1c.

-

DELLA Proteins: These are a class of nuclear proteins that act as key negative regulators of GA signaling. They repress GA-responsive genes, thereby inhibiting growth. In the absence of GA, DELLA proteins are stable and active. Arabidopsis has five DELLA proteins: GAI, RGA, RGL1, RGL2, and RGL3.

-

SCF Complex (E3 Ubiquitin Ligase): This complex, containing an F-box protein (SLY1 in Arabidopsis or GID2 in rice), is responsible for targeting DELLA proteins for degradation.

Mechanism of Action:

-

GA Binding to GID1: Bioactive GA binds to the GID1 receptor, inducing a conformational change in GID1.

-

Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor can now interact with the DELLA domain of a DELLA protein, forming a stable GA-GID1-DELLA complex.

-

DELLA Ubiquitination and Degradation: The formation of this complex allows the F-box protein (SLY1/GID2) of the SCF complex to recognize and bind to the DELLA protein. This leads to the polyubiquitination of the DELLA protein and its subsequent degradation by the 26S proteasome.

-

Derepression of GA-Responsive Genes: With the degradation of the DELLA repressor, transcription factors are released to activate the expression of GA-responsive genes, leading to various growth and developmental processes.

Quantitative Analysis of Bioactive Gibberellins in Plant Tissues

The concentration of bioactive gibberellins varies significantly among different plant tissues and developmental stages. Precise quantification is essential for understanding their physiological roles. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for accurate and sensitive quantification.

Table 1: Endogenous Levels of Bioactive Gibberellins in Various Plant Tissues

| Plant Species | Tissue | Gibberellin | Concentration (ng/g fresh weight) | Analytical Method | Reference |

| Arabidopsis thaliana | Shoot Apices (short-day) | GA₄ | ~0.25 | GC-MS | |

| Oryza sativa (Rice, cv. Chucheongbyeo) | Shoots | GA₁ | ~0.8 - 1.2 | LC-MS/MS | |

| Oryza sativa (Rice, cv. Nip) | Roots | GA₁ | ~0.1 - 0.3 | LC-MS/MS | |

| Oryza sativa (Rice, cv. Nip) | Roots | GA₃ | ~0.05 - 0.15 | LC-MS/MS | |

| Oryza sativa (Rice, cv. Nip) | Roots | GA₄ | ~0.2 - 0.5 | LC-MS/MS | |

| Solanum lycopersicum (Tomato) | Developing Fruit (10 DPA) | GA₁ | ~3.5 | UPLC-ESI-MS/MS | |

| Solanum lycopersicum (Tomato) | Ripe Fruit (Breaker + 7 days) | GA₁ | ~0.5 | UPLC-ESI-MS/MS |

DPA: Days Post Anthesis

Experimental Protocols for Gibberellin Analysis

The accurate identification and quantification of gibberellins from plant tissues require a multi-step process involving extraction, purification, and analysis.

Extraction and Purification of Gibberellins

This protocol outlines a general procedure for the extraction and solid-phase extraction (SPE) cleanup of gibberellins from plant tissues.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

80% Methanol (with 0.01% butylated hydroxytoluene)

-

C18 SPE cartridges (e.g., 500 mg)

-

100% Methanol

-

Deionized water

-

Nitrogen gas or rotary evaporator

Procedure:

-

Sample Homogenization:

-

Freeze a known weight of plant tissue (e.g., 1-5 g) in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

-

Initial Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 80% methanol per gram of tissue.

-

Incubate at 4°C for at least 4 hours (or overnight) with gentle shaking.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of 100% methanol followed by 5 mL of deionized water through the cartridge.

-

Sample Loading: Dilute the supernatant from the initial extraction with deionized water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned C18 cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the gibberellins from the cartridge with 5 mL of 80% methanol. Collect the eluate in a clean tube.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a rotary evaporator.

-

Reconstitute the dried residue in a small, known volume of a suitable solvent for the subsequent analysis (e.g., 100-500 µL of the initial mobile phase for LC-MS).

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of gibberellins. However, due to their low volatility, GAs require derivatization prior to analysis.

4.2.1. Derivatization of Gibberellins for GC-MS

This protocol describes a two-step derivatization process involving methylation followed by silylation.

Materials:

-

Dried, purified GA extract

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution (2M in hexane)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

Procedure:

-

Methylation of Carboxylic Acid Group:

-

Ensure the purified GA extract is completely dry.

-

Add 50 µL of 2M TMS-diazomethane solution.

-

Allow the reaction to proceed for 30 minutes at room temperature.

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

-

Silylation of Hydroxyl Groups:

-

To the dried, methylated GAs, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

-

Seal the reaction vial tightly.

-

Heat the vial at 70°C for 1 hour.

-

Cool the vial to room temperature before GC-MS analysis.

-

4.2.2. GC-MS Analysis

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 20°C/min to 280°C, hold for 5 minutes

-

Ramp 2: 10°C/min to 300°C, hold for 10 minutes

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of specific GAs.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the analysis of gibberellins and often does not require derivatization.

Instrumentation and Conditions (Example):

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10-10.1 min: 90-10% B

-

10.1-15 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer: 40 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of precursor to product ions for each GA.

Bioassays for Gibberellin Activity

Bioassays are essential for determining the biological activity of putative gibberellins.

4.4.1. Dwarf Rice Micro-Drop Bioassay

This bioassay utilizes GA-deficient dwarf rice mutants that exhibit a significant elongation response to exogenous bioactive GAs.

Materials:

-

Dwarf rice seeds (e.g., cv. 'Tan-ginbozu')

-

GA synthesis inhibitor (e.g., uniconazole) (optional, for increased sensitivity)

-

Test solutions of GA extracts and standards

-

Micropipette

Procedure:

-

Seed Germination: Germinate dwarf rice seeds in the dark for 2-3 days at 30°C. If using a GA synthesis inhibitor, soak the seeds in a solution of uniconazole prior to germination.

-

Seedling Growth: Grow the seedlings for another 3-4 days under continuous light at 30°C.

-

Application of Test Solution: Apply a small droplet (e.g., 1 µL) of the test solution to the junction between the first and second leaves of the seedling.

-

Incubation: Incubate the seedlings under the same growth conditions for 3-5 days.

-

Measurement: Measure the length of the second leaf sheath. An increase in length compared to the control (treated with solvent only) indicates the presence of bioactive gibberellins.

4.4.2. Barley α-Amylase Induction Bioassay

This bioassay is based on the principle that bioactive GAs induce the synthesis and secretion of α-amylase in the aleurone layer of cereal grains.

Materials:

-

Barley seeds (embryo-less half-seeds)

-

Test solutions of GA extracts and standards

-

Incubation buffer (e.g., acetate buffer, pH 4.8, containing CaCl₂)

-

Starch solution

-

Iodine reagent (I₂-KI)

Procedure:

-

Preparation of Half-Seeds: Cut barley seeds transversely and discard the half containing the embryo.

-

Sterilization: Surface sterilize the embryo-less half-seeds.

-

Incubation: Place the half-seeds in a sterile petri dish with incubation buffer and the test solution. Incubate for 24-48 hours at 25°C.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the incubation medium (which now contains the secreted α-amylase) and a starch solution.

-

Incubate the reaction mixture for a defined period.

-

Stop the reaction and add iodine reagent.

-

-

Quantification: Measure the decrease in absorbance at a specific wavelength (e.g., 620 nm). The reduction in blue color is proportional to the amount of starch hydrolyzed, which in turn is proportional to the α-amylase activity and the concentration of bioactive GA.

Conclusion

The discovery and ongoing research into bioactive gibberellins have profoundly impacted our understanding of plant growth and development. The methodologies outlined in this guide, from extraction and purification to advanced analytical techniques and bioassays, provide a robust framework for researchers in plant science and related fields. The continued refinement of these techniques will undoubtedly lead to new discoveries in the complex world of plant hormones and their regulation, with potential applications in crop improvement and the development of novel plant growth regulators.

References

Gibberellin A4-d2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Gibberellin A4-d2, a deuterated form of the plant hormone Gibberellin A4. This document is intended to be a comprehensive resource, offering detailed experimental protocols and visualizing key biological pathways and analytical workflows.

Physical and Chemical Properties

This compound is a stable isotope-labeled version of Gibberellin A4 (GA4), a bioactive gibberellin that plays a crucial role in plant growth and development. The deuterium labeling makes it an ideal internal standard for precise quantification of endogenous gibberellins in complex biological matrices using mass spectrometry-based methods.[1][2] Its physical and chemical properties are largely comparable to its non-labeled counterpart.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | (1α,2β,4aα,4bβ,10β)-2,4a-dihydroxy-1-methyl-8-(methylene-d2)-gibbane-1,10-dicarboxylic acid 1,4a-lactone |

| Synonyms | GA4-d2, Gibberellin A4-[d2] |

| CAS Number | 84693-21-0 |

| Unlabeled CAS Number | 468-44-0 |

| Appearance | White to off-white solid |

Table 2: Physicochemical Data for this compound and Gibberellin A4

| Property | This compound | Gibberellin A4 |

| Molecular Formula | C₁₉H₂₂D₂O₅ | C₁₉H₂₄O₅ |

| Molecular Weight | 334.41 g/mol | 332.4 g/mol |

| Purity | >95% | ≥98% (mixture of isomers) |

| Melting Point | Not explicitly reported, expected to be similar to GA4. | 201 - 205°C |

| Boiling Point | Not explicitly reported, expected to be similar to GA4. | 574.2°C at 760 mmHg |

| Solubility | Expected to be similar to GA4. | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | -20°C |

Experimental Protocols

This compound is primarily utilized as an internal standard in the quantitative analysis of gibberellins by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The following is a generalized protocol for the extraction and analysis of gibberellins from plant tissues.

Plant Tissue Extraction and Purification

This protocol outlines the steps for extracting and purifying gibberellins from plant material prior to instrumental analysis.

Materials:

-

Plant tissue (e.g., leaves, roots, seeds)

-

Liquid nitrogen

-

Mortar and pestle, or a tissue homogenizer

-

Extraction solvent (e.g., 80% methanol with 1% acetic acid)

-

This compound internal standard solution

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization: Weigh 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.[3] Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 1 mL of cold extraction solvent containing a known amount of this compound internal standard. Vortex the mixture vigorously and incubate at 4°C with shaking for at least 1 hour.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 rpm) at 4°C for 10 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. The pellet can be re-extracted for improved recovery.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge by washing it with methanol followed by water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., water) to remove hydrophilic impurities.

-

Elute the gibberellins with a more polar solvent (e.g., 80% methanol).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Quantification by LC-MS/MS

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous Gibberellin A4 and the this compound internal standard. The exact m/z values will depend on the specific instrument and experimental conditions.

-

Data Analysis: The concentration of endogenous Gibberellin A4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled Gibberellin A4 and a fixed concentration of this compound.

Signaling Pathways and Experimental Workflows

Gibberellin Biosynthesis Pathway

Gibberellins are synthesized from geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic reactions that occur in different cellular compartments. The pathway can be broadly divided into three stages. The final steps involve the conversion of GA12 to various bioactive gibberellins, including GA4.

Caption: Simplified non-13-hydroxylation pathway of gibberellin biosynthesis leading to active GA4.

Gibberellin Signaling Pathway

Gibberellin signaling is primarily a de-repression pathway. In the absence of gibberellin, DELLA proteins repress the expression of gibberellin-responsive genes. The binding of bioactive gibberellin (like GA4) to its receptor GID1 leads to the degradation of DELLA proteins, thereby allowing gene expression and promoting growth.

References

The Gibberellin Signaling Pathway: A Technical Guide to its Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The molecular mechanism underlying GA action involves a sophisticated signaling cascade that is primarily controlled by the degradation of a family of nuclear repressor proteins known as DELLAs. This technical guide provides an in-depth exploration of the core mechanism of gibberellin action, detailing the key molecular players, their interactions, and the experimental methodologies used to elucidate this pathway. Quantitative data are summarized in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.

The Core Signaling Module: GID1-DELLA-SCF Complex

The central regulatory module of the gibberellin signaling pathway is composed of three key protein components: the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional regulators, and an SCF E3 ubiquitin ligase complex.[3][4] In the absence of gibberellin, DELLA proteins are stable and act as repressors of GA-responsive genes, thereby restraining plant growth.[5]

Gibberellin Perception by the GID1 Receptor

The perception of gibberellin initiates the signaling cascade. Bioactive GAs, such as GA4, bind to the soluble nuclear receptor GID1. GID1 shares structural similarity with hormone-sensitive lipases but lacks enzymatic activity. The binding of GA to GID1 induces a conformational change in the GID1 protein, which exposes a surface that facilitates its interaction with DELLA proteins. There are multiple GID1 homologs in some plant species, such as Arabidopsis, which may have partially specialized functions.

The GID1-DELLA Interaction: A GA-Dependent Molecular Switch

The GA-bound GID1 receptor physically interacts with the N-terminal region of DELLA proteins. This interaction is highly specific and dependent on the presence of bioactive gibberellins. The DELLA protein family is characterized by a conserved DELLA motif (Asp-Glu-Leu-Leu-Ala) in their N-terminus, which is crucial for the interaction with GID1.

Ubiquitination and Degradation of DELLA Proteins

The formation of the GA-GID1-DELLA ternary complex triggers the recruitment of an SCF E3 ubiquitin ligase complex. In Arabidopsis, this complex is designated as SCFSLY1, where SLY1 (SLEEPY1) is the F-box protein that specifically recognizes and binds to the DELLA protein within the GA-GID1-DELLA complex. The rice ortholog of SLY1 is GID2. The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. This degradation relieves the repressive effect of DELLA proteins on downstream gene expression.

Downstream Transcriptional Regulation

DELLA proteins do not bind to DNA directly but rather interact with and inhibit the activity of various transcription factors. By promoting the degradation of DELLAs, gibberellin releases these transcription factors, allowing them to regulate the expression of a wide array of GA-responsive genes. These genes are involved in processes such as cell elongation, cell division, and the biosynthesis of other hormones.

Quantitative Data Summary

The following tables summarize key quantitative data related to the gibberellin signaling pathway, providing a basis for comparative analysis and modeling.

Table 1: Relative Binding Affinity of Gibberellins to GID1 Receptor

| Gibberellin (GA) | Plant Species | Relative Binding Affinity to GID1 | Reference |

| GA4 | Rice | Highest | |

| GA1 | Rice | High | |

| GA3 | Rice | High | |

| GA9 | Rice | Moderate | |

| GA34 (inactive) | Rice | Very Low |

Table 2: Gibberellin-Responsive Gene Expression

| Gene | Treatment | Fold Change in Expression | Time Point | Plant Species | Reference |

| GA20ox | GA3 | + (Upregulated) | - | Loquat | |

| GA3ox | GA3 | + (Upregulated) | - | Loquat | |

| Photosynthesis-related genes | GA3 | +2.00 to +7.38 | - | - | |

| GASA1 | GA3 | + (Upregulated) | - | Arabidopsis | |

| GA5 | GA3 | - (Downregulated) | - | Arabidopsis | |

| 14 DELLA target genes | GA | - (Downregulated) | Early | Arabidopsis |

Experimental Protocols

The elucidation of the gibberellin signaling pathway has been made possible through a variety of molecular and biochemical techniques. Detailed protocols for key experiments are provided below.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This assay is used to investigate the GA-dependent interaction between GID1 and DELLA proteins in vivo in a yeast model system.

Methodology:

-

Vector Construction: Clone the full-length coding sequence of GID1 into a bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD). Clone the full-length coding sequence of a DELLA protein into a prey vector (e.g., pGADT7) containing a transcriptional activation domain (AD).

-

Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109) which contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the BD.

-

Selection and Interaction Assay: Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. To test for interaction, plate the cells on selective medium lacking leucine, tryptophan, histidine, and adenine (SD/-Leu/-Trp/-His/-Ade).

-

GA-Dependency Test: Perform the interaction assay on selective media supplemented with and without a bioactive gibberellin (e.g., 100 µM GA3).

-

Data Analysis: Growth on the selective medium indicates a positive interaction between the bait and prey proteins. The GA-dependency of the interaction can be confirmed by comparing growth on plates with and without GA. A quantitative analysis can be performed using a liquid β-galactosidase assay.

In Vitro Pull-Down Assay

This assay is used to confirm a direct physical interaction between two proteins in a cell-free system.

Methodology:

-

Protein Expression and Purification: Express and purify a tagged "bait" protein (e.g., GST-GID1) and an untagged "prey" protein (e.g., DELLA).

-

Immobilization of Bait Protein: Incubate the purified GST-GID1 with glutathione-sepharose beads to immobilize the bait protein.

-

Washing: Wash the beads several times with a suitable buffer to remove any unbound bait protein.

-

Incubation with Prey Protein: Incubate the immobilized bait protein with the purified prey protein in the presence or absence of GA.

-

Washing: Wash the beads again to remove any non-specifically bound prey protein.

-

Elution: Elute the protein complexes from the beads using a suitable elution buffer (e.g., containing reduced glutathione).

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein to detect the interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for DELLA Targets

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, in this case, to identify the genes directly regulated by DELLA proteins.

Methodology:

-

Cross-linking: Treat plant tissue with formaldehyde to cross-link proteins to DNA in vivo.

-

Chromatin Extraction and Sonication: Isolate nuclei and sonicate the chromatin to shear the DNA into small fragments (typically 200-600 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the DELLA protein of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific DNA fragments and then elute the immunoprecipitated chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.

-

Data Analysis: Align the sequence reads to the reference genome and identify regions of enrichment (peaks), which represent the in vivo binding sites of the DELLA protein.

Visualizations

The following diagrams illustrate the core gibberellin signaling pathway and the workflows of key experimental protocols.

Caption: The core gibberellin signaling pathway in the nucleus.

Caption: Workflow for a Yeast Two-Hybrid (Y2H) assay.

Caption: Workflow for an in vitro Pull-Down assay.

Conclusion

The gibberellin signaling pathway, centered on the regulated degradation of DELLA repressor proteins, represents a fundamental mechanism controlling plant growth and development. The interplay between the GID1 receptor, DELLA proteins, and the SCF E3 ubiquitin ligase complex provides a finely tuned system for responding to developmental and environmental cues. The experimental approaches detailed in this guide have been instrumental in dissecting this pathway and continue to provide valuable insights into its regulation and downstream effects. For researchers and professionals in drug development, a thorough understanding of this mechanism offers potential avenues for the targeted manipulation of plant growth and agronomic traits.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. research.wur.nl [research.wur.nl]

- 4. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factors and Chromatin Factors in Arabidopsis thaliana Roots: From Material Collection to Data Analysis | Springer Nature Experiments [experiments.springernature.com]

The Gibberellin Signaling Pathway in Arabidopsis: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract: Gibberellins (GAs) are a class of tetracyclic diterpenoid phytohormones that are crucial for a multitude of developmental processes in plants, including seed germination, stem elongation, leaf expansion, and floral development[1]. The elucidation of the GA signaling pathway in the model organism Arabidopsis thaliana has provided a foundational understanding of how these hormonal signals are perceived and transduced to elicit a physiological response. This technical guide provides a comprehensive overview of the core components of the gibberellin signaling pathway in Arabidopsis, detailed experimental protocols for its study, and quantitative data to support a deeper understanding of the molecular interactions and regulatory networks involved.

Core Components of the Gibberellin Signaling Pathway

The gibberellin signaling pathway is a well-characterized cascade that operates on a de-repression mechanism. In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes. The presence of GA triggers a series of molecular events that lead to the degradation of DELLA proteins, thereby allowing for the expression of genes that promote growth and development.

Gibberellin Receptors: GID1

The perception of gibberellin is mediated by a family of soluble nuclear receptors called GIBBERELLIN INSENSITIVE DWARF1 (GID1)[1]. In Arabidopsis, there are three orthologs of GID1: GID1a, GID1b, and GID1c, which exhibit both functional redundancy and some degree of specificity[2][3][4]. These proteins belong to the hormone-sensitive lipase (HSL) family and possess a binding pocket that specifically accommodates bioactive GAs. The binding of GA to GID1 induces a conformational change in the receptor, which is a prerequisite for its interaction with the DELLA proteins.

DELLA Proteins: Master Repressors of GA Signaling

DELLA proteins are the central negative regulators of the GA signaling pathway. Arabidopsis contains five DELLA proteins: GAI (GIBBERELLIN INSENSITIVE), RGA (REPRESSOR of ga1-3), RGL1 (RGA-LIKE 1), RGL2 (RGA-LIKE 2), and RGL3 (RGA-LIKE 3). These proteins are members of the GRAS family of transcriptional regulators and are characterized by a conserved N-terminal DELLA domain. In the absence of GA, DELLA proteins interact with and inhibit the activity of various transcription factors, thereby repressing the expression of GA-responsive genes.

The SCFSLY1/SNEEZY E3 Ubiquitin Ligase Complex

The degradation of DELLA proteins is mediated by the 26S proteasome pathway and requires the action of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In Arabidopsis, the F-box protein component of this complex is encoded by either SLEEPY1 (SLY1) or its homolog SNEEZY (SNE), also known as SLY2. The GA-induced conformational change in GID1 promotes the formation of a stable GID1-GA-DELLA complex. This complex is then recognized by the SCFSLY1/SNEEZY complex, which polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome.

The Gibberellin Signaling Cascade: A Step-by-Step Mechanism

The current model of gibberellin signaling in Arabidopsis can be summarized in the following steps:

-

GA Perception: Bioactive gibberellin binds to the GID1 receptor in the nucleus.

-

Conformational Change: GA binding induces a conformational change in GID1, exposing a surface for interaction with DELLA proteins.

-

GID1-DELLA Interaction: The GA-GID1 complex binds to the DELLA domain of a DELLA protein, forming a stable GID1-GA-DELLA ternary complex.

-

Recruitment of SCF E3 Ligase: The formation of the GID1-GA-DELLA complex facilitates the interaction between the DELLA protein and the SCFSLY1/SNEEZY E3 ubiquitin ligase.

-

Ubiquitination and Degradation: The SCFSLY1/SNEEZY complex polyubiquitinates the DELLA protein.

-

Proteasomal Degradation: The polyubiquitinated DELLA protein is recognized and degraded by the 26S proteasome.

-

De-repression of Gene Expression: The degradation of DELLA proteins relieves the repression on target transcription factors, allowing for the transcription of GA-responsive genes and subsequent physiological responses.

Caption: The core Gibberellin signaling pathway in Arabidopsis.

Quantitative Data in Gibberellin Signaling

Quantitative analysis of the molecular interactions and their consequences is essential for a complete understanding of the GA signaling pathway. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of Arabidopsis GID1 Receptors

| GID1 Isoform | Ligand | Binding Affinity (Kd) | Method | Reference |

| AtGID1a | GA4 | ~1.4 x 104 M-1s-1 (Ka) | Surface Plasmon Resonance | |

| AtGID1b | GA4 | ~1.9 x 104 M-1s-1 (Ka) | Surface Plasmon Resonance |

Note: The original data was presented as an association rate constant (Ka). Higher Ka values indicate stronger binding.

Table 2: GA-Induced Changes in Gene Expression in Arabidopsis

| Gene | Function | Fold Change (GA-treated vs. control) | Experimental System | Reference |

| GA20ox1 | GA biosynthesis | - (Down-regulated) | ga1-3 mutant seedlings | |

| GA3ox1 | GA biosynthesis | - (Down-regulated) | ga1-3 mutant seedlings | |

| AtEXP1 | Cell wall expansion | + (Up-regulated) | Wild-type seedlings | |

| XTH33 | Xyloglucan endotransglucosylase/hydrolase | + (Up-regulated) | Wild-type seedlings | |

| RGL2 | DELLA protein | - (Down-regulated) | Germinating seeds |

Note: Specific fold-change values can vary depending on experimental conditions and time points. The table indicates the general trend of regulation.

Table 3: DELLA Protein Stability

| DELLA Protein | Condition | Half-life | Method | Reference |

| RGA | +GA | Rapidly degraded | Western Blot | |

| GAI | +GA | Rapidly degraded | Western Blot | |

| RGL2 | +GA | Rapidly degraded | Western Blot | |

| rga-Δ17 | +GA | Stable | Western Blot |

Note: Quantitative half-life data is often presented qualitatively as rapid degradation upon GA treatment. The rga-Δ17 mutant lacks the DELLA domain and is resistant to GA-induced degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the gibberellin signaling pathway. This section provides protocols for key experiments.

Yeast Two-Hybrid (Y2H) Assay for GID1-DELLA Interaction

This protocol is adapted from established methods to test the GA-dependent interaction between GID1 and DELLA proteins.

Materials:

-

Yeast strain (e.g., Y190)

-

Bait vector (e.g., pGBKT7) containing GID1

-

Prey vector (e.g., pHB18) containing DELLA

-

SD/-Leu/-Trp and SD/-Leu/-Trp/-His/-Ade selection media

-

Z-buffer (0.4 M Na2HPO4, 0.2 M NaH2PO4, 50 mM KCl, 5 mM MgSO4, pH 7.0)

-

CPRG (Chlorophenol red-β-D-galactopyranoside) solution (14 mg/ml in H2O)

-

Gibberellic acid (GA3 or GA4) stock solution

Procedure:

-

Co-transform yeast cells with the bait (GID1) and prey (DELLA) plasmids.

-

Select for co-transformants on SD/-Leu/-Trp agar plates and incubate at 30°C for 3 days.

-

For qualitative analysis, patch colonies onto SD/-Leu/-Trp/-His/-Ade plates with and without GA. Growth on the selective medium indicates an interaction.

-

For quantitative analysis, perform a liquid β-galactosidase assay using CPRG as a substrate. Measure the absorbance at 574 nm to quantify the strength of the interaction in the presence and absence of GA.

Caption: Workflow for Yeast Two-Hybrid (Y2H) assay.

Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

This protocol outlines the steps for Co-IP to verify protein-protein interactions within the GA signaling pathway in Arabidopsis seedlings.

Materials:

-

Transgenic Arabidopsis seedlings expressing tagged proteins (e.g., GID1-HA and DELLA-myc)

-

Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% NP-40, protease inhibitor cocktail)

-

Antibody-coupled beads (e.g., anti-HA agarose beads)

-

Wash Buffer (e.g., Extraction Buffer with higher salt concentration)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Grind frozen Arabidopsis seedlings to a fine powder in liquid nitrogen.

-

Resuspend the powder in ice-cold Extraction Buffer and vortex thoroughly.

-

Centrifuge to pellet cell debris and collect the supernatant (total protein extract).

-

Incubate the protein extract with antibody-coupled beads (e.g., anti-HA) with gentle rotation at 4°C.

-

Wash the beads several times with Wash Buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-myc).

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the steps for quantifying the expression of GA-responsive genes.

Materials:

-

Arabidopsis seedlings treated with GA or a mock control

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from GA-treated and control seedlings.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using reverse transcriptase.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target and a reference gene (e.g., ACTIN2).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between GA-treated and control samples.

Caption: Workflow for Quantitative Real-Time PCR (qRT-PCR).

Conclusion

The gibberellin signaling pathway in Arabidopsis thaliana represents a paradigm for understanding phytohormone-mediated developmental control. The core components—GID1 receptors, DELLA repressors, and the SCFSLY1/SNEEZY E3 ligase—orchestrate a finely tuned de-repression mechanism that is fundamental to plant growth. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway, with potential applications in crop improvement and the development of novel plant growth regulators. Continued research into the downstream targets of DELLA proteins and the integration of GA signaling with other hormonal and environmental cues will undoubtedly reveal further layers of complexity in this elegant regulatory network.

References

- 1. ChIP-Rx: Arabidopsis Chromatin Profiling Using Quantitative ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gibberelic acid and cGMP-dependent transcriptional regulation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dichotomy of Diterpenoids: An In-depth Technical Guide to the Function of C19 and C20 Gibberellins in Plant Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gibberellins (GAs) are a large and diverse class of tetracyclic diterpenoid plant hormones that play a critical role in regulating numerous aspects of plant growth and development. This technical guide provides a comprehensive overview of the distinct and overlapping functions of the two major classes of gibberellins: the C20-GAs and their metabolic descendants, the C19-GAs. We delve into the intricate biosynthesis and signaling pathways, present quantitative data on their physiological effects, and provide detailed experimental protocols for their study. This document aims to serve as a valuable resource for researchers and professionals in plant biology and drug development seeking to understand and manipulate the powerful effects of these phytohormones.

Introduction: The Gibberellin Family

Gibberellins are integral to a plant's life cycle, influencing processes from seed germination to flowering and fruit development.[1] To date, over 130 different GAs have been identified and are systematically named GAn in order of discovery.[2] Structurally, they are all derived from the ent-gibberellane skeleton. A fundamental classification of gibberellins is based on their carbon number, dividing them into C20-GAs, which possess the full complement of 20 carbon atoms, and C19-GAs, which have lost the C-20 carbon and typically feature a C19-lactone bridge.[3] This seemingly minor structural difference has profound implications for their biological activity.

While many GAs are biosynthetic intermediates, a select few C19-GAs, including GA1, GA3, GA4, and GA7, are considered the primary bioactive forms in higher plants, directly eliciting physiological responses.[2] C20-GAs have traditionally been viewed as precursors to the bioactive C19-GAs. However, recent discoveries have begun to challenge this singular role, revealing that some C20-GAs may possess intrinsic biological activity.

Gibberellin Biosynthesis: A Tale of Two Carbon Skeletons

The biosynthesis of gibberellins is a complex, multi-stage process that occurs in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm.[4] The pathway can be broadly divided into three stages:

-

Formation of ent-kaurene: The pathway begins in the plastids with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene, a tetracyclic diterpene hydrocarbon. This process is catalyzed by two key enzymes: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

-

Oxidation to GA12: ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a series of oxidation reactions catalyzed by two cytochrome P450 monooxygenases, ent-kaurene oxidase (KO) and ent-kaurenoic acid oxidase (KAO), to produce GA12. GA12 is the first gibberellin in the pathway and is a C20-GA.

-

Formation of C19 and other C20-GAs: In the cytoplasm, GA12 serves as the substrate for a variety of 2-oxoglutarate-dependent dioxygenases (2-ODDs), primarily GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20ox enzymes are responsible for the sequential oxidation and eventual removal of C-20, leading to the formation of C19-GAs. GA3ox enzymes then catalyze the final step in the biosynthesis of the most active GAs, such as the conversion of GA9 to GA4 and GA20 to GA1.

// Inactivation pathways GA1 -> {"GA8 (Inactive)"} [label="GA2ox", color="#4285F4"]; GA4 -> {"GA34 (Inactive)"} [label="GA2ox", color="#4285F4"]; } Gibberellin Biosynthesis Pathway.

The Gibberellin Signaling Pathway: A Mechanism of Derepression

The canonical gibberellin signaling pathway operates through a mechanism of derepression. In the absence of bioactive GAs, plant growth is actively restrained by a family of nuclear-localized transcriptional regulators known as DELLA proteins. The binding of a bioactive GA to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), triggers a conformational change in GID1, promoting its interaction with DELLA proteins. This GA-GID1-DELLA complex is then recognized by an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is part of an SCF E3 ubiquitin ligase complex. The SCF complex polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and subsequent growth and developmental processes.

Functional Distinctions and Overlaps of C19 and C20 Gibberellins

The Preeminent Role of C19-Gibberellins as Bioactive Hormones

The C19-GAs, particularly GA1, GA3, GA4, and GA7, are widely recognized as the primary biologically active gibberellins in higher plants. Their bioactivity is attributed to their specific three-dimensional structure, which allows for high-affinity binding to the GID1 receptor. The physiological effects of C19-GAs are extensive and well-documented, and include:

-

Stem and Internode Elongation: C19-GAs promote cell division and expansion in stem tissues, leading to increased plant height. This effect is particularly pronounced in dwarf varieties of plants that are deficient in GA biosynthesis.

-

Seed Germination: Bioactive GAs are crucial for breaking seed dormancy and promoting germination. They induce the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains, which break down stored food reserves to nourish the growing embryo.

-

Flowering: GAs, especially GA4, play a significant role in the transition from vegetative to reproductive growth, promoting flowering, particularly under non-inductive photoperiods.

-

Fruit Development: C19-GAs are involved in fruit set and growth, and exogenous application can induce parthenocarpy (fruit development without fertilization) in some species.

The Evolving Understanding of C20-Gibberellin Functions

Historically, C20-GAs have been primarily considered as intermediates in the biosynthesis of the bioactive C19-GAs. While this precursor role is undisputed, emerging evidence suggests that certain C20-GAs may have direct biological functions.

A notable example is the recently identified C20-GA, DHGA12 (GA12 16, 17-dihydro-16α-ol). Studies have shown that DHGA12 can bind to the GA receptor GID1c, albeit with a lower affinity than GA4. Exogenous application of DHGA12 has been demonstrated to promote seed germination and hypocotyl elongation in Arabidopsis thaliana. This discovery challenges the conventional view of C20-GAs as solely inactive precursors and opens up new avenues for research into their potential regulatory roles.

Furthermore, the C20-GA, GA12 , has been identified as a major long-distance mobile GA signal in Arabidopsis. While GA12 itself is biologically inactive, its transport through the vascular system allows for its conversion to bioactive C19-GAs in recipient tissues, thereby coordinating growth and development across the plant.

Quantitative Data on Gibberellin Function

The following tables summarize quantitative data from various studies on the effects of C19 and C20 gibberellins on key plant developmental processes.

Table 1: Effect of Gibberellin Concentration on Seed Germination

| Species | Gibberellin | Concentration | Germination Percentage (%) | Reference |

| Soybean (Glycine max) | GA3 | 0 ppm (Control) | 76.83 | |

| 75 ppm | 77.83 | |||

| 150 ppm | 92.58 | |||

| 225 ppm | Not specified | |||

| Jamun (Syzygium cumini) | GA3 | 0 ppm (Control) | 58.33 | |

| 150 ppm | Not specified | |||

| 300 ppm | Not specified | |||

| 450 ppm | 90.00 | |||

| Cyclamen mirabile | GA3 | 0 mg/L (Control) | 80 | |

| 50 mg/L | 100 | |||

| 100 mg/L | 80 | |||

| 150 mg/L | Not specified |

Table 2: Effect of Gibberellins on Flowering Time in Arabidopsis thaliana

| Genotype | Treatment | Days to Flower | Reference |

| Wild-type (Col) | Control (Short Day) | ~60 | |

| GA3 (10 µM) | ~45 | ||

| GA4 (10 µM) | ~35 | ||

| ga1-13 (GA deficient) | Control (Short Day) | No flowering | |

| GA3 (10 µM) | Induced flowering | ||

| GA4 (10 µM) | Induced flowering |

Table 3: Binding Affinities (Kd) of Various Gibberellins to the GID1 Receptor

| Gibberellin | Receptor | Kd (M) | Reference |

| GA4 | OsGID1 | 3.07 x 10⁻⁸ | |

| GA1 | OsGID1 | 2.11 x 10⁻⁷ | |

| GA3 | OsGID1 | 1.10 x 10⁻⁷ | |

| GA34 (inactive GA4 metabolite) | OsGID1 | 1.10 x 10⁻⁶ | |

| DHGA12 | AtGID1c | 1.45 x 10⁻⁶ | |

| GA4 | AtGID1c | 6.80 x 10⁻⁷ |

Experimental Protocols

Gibberellin Extraction and Purification

A generalized protocol for the extraction and purification of gibberellins from plant tissues is outlined below. This protocol often requires optimization depending on the plant species and the specific GAs of interest.

Methodology:

-

Sample Preparation: Freeze a known weight of plant tissue (e.g., 1-5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add an appropriate volume of cold 80% methanol containing an antioxidant (e.g., 0.01% butylated hydroxytoluene). Agitate on a shaker at 4°C for several hours or overnight.

-

Centrifugation: Centrifuge the extract at approximately 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Purification via Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water through it.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Elute the gibberellins with 80% methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas or using a rotary evaporator. Reconstitute the dried residue in a small, known volume of the initial mobile phase for subsequent analysis.

Quantification by GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and accurate method for quantifying GAs. The general steps include:

-

Derivatization: GAs are often derivatized (e.g., permethylation) to increase their volatility for GC analysis.

-

Injection and Separation: The derivatized sample is injected into the gas chromatograph, where different GAs are separated based on their retention times.

-

Detection and Quantification: The separated compounds are then introduced into the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification against known standards.

High-Performance Liquid Chromatography (HPLC):

HPLC is another widely used technique for GA quantification.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile and acidic water (e.g., 0.01% phosphoric acid).

-

Flow Rate: A flow rate of around 0.6-1.0 ml/min is often employed.

-

Detection: GAs are typically detected using a UV detector at a wavelength of approximately 206-210 nm.

-